Methyl octadec-15-en-11-ynoate
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Overview
Description
Methyl octadec-15-en-11-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-15-en-11-ynoate can be synthesized through various organic reactions. One common method involves the reaction of an appropriate alkyne with a fatty acid methyl ester. For example, the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of selenium dioxide and tert-butyl hydroperoxide is a common approach in industrial settings due to its efficiency in producing the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-15-en-11-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Hydroxy and keto derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl octadec-15-en-11-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octadec-15-en-11-ynoate involves its interaction with various molecular targets. For example, during oxidation reactions, the compound interacts with selenium dioxide to form allylic hydroxy derivatives. The presence of double and triple bonds allows for unique reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-9-ynoate: Another acetylenic fatty acid methyl ester with a triple bond at the 9th position.
Methyl octadec-6-ynoate: Contains a triple bond at the 6th position.
Methyl octadec-6,8-diynoate: Features two triple bonds at the 6th and 8th positions.
Properties
CAS No. |
62204-04-0 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-15-en-11-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-7,10-18H2,1-2H3 |
InChI Key |
SOLUVCSQNKEIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC#CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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